molecular formula C8H18ClNO3 B13631037 4-(2-Amino-2-methylpropoxy)butanoicacidhydrochloride

4-(2-Amino-2-methylpropoxy)butanoicacidhydrochloride

Cat. No.: B13631037
M. Wt: 211.68 g/mol
InChI Key: IIMVASKOZJIDOS-UHFFFAOYSA-N
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Description

4-(2-amino-2-methylpropoxy)butanoic acid hydrochloride is a chemical compound with a unique structure that includes an amino group, a butanoic acid moiety, and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-amino-2-methylpropoxy)butanoic acid hydrochloride typically involves the reaction of 2-amino-2-methylpropanol with butanoic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of 4-(2-amino-2-methylpropoxy)butanoic acid hydrochloride may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process may include steps such as distillation, crystallization, and filtration to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-amino-2-methylpropoxy)butanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

4-(2-amino-2-methylpropoxy)butanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-amino-2-methylpropoxy)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and butanoic acid moiety play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body. The hydrochloride salt form enhances its solubility and stability, making it more effective in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-amino-2-methylpropoxy)butanoic acid
  • 4-(2-amino-2-methylpropoxy)butanoic acid methyl ester
  • 4-(2-amino-2-methylpropoxy)butanoic acid ethyl ester

Uniqueness

4-(2-amino-2-methylpropoxy)butanoic acid hydrochloride is unique due to its specific structure and the presence of the hydrochloride salt, which enhances its solubility and stability compared to similar compounds. This makes it particularly valuable in applications where these properties are critical .

Properties

Molecular Formula

C8H18ClNO3

Molecular Weight

211.68 g/mol

IUPAC Name

4-(2-amino-2-methylpropoxy)butanoic acid;hydrochloride

InChI

InChI=1S/C8H17NO3.ClH/c1-8(2,9)6-12-5-3-4-7(10)11;/h3-6,9H2,1-2H3,(H,10,11);1H

InChI Key

IIMVASKOZJIDOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCCCC(=O)O)N.Cl

Origin of Product

United States

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